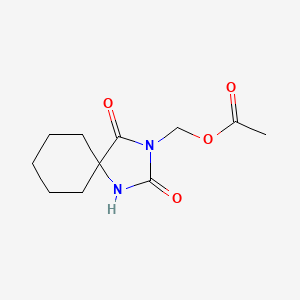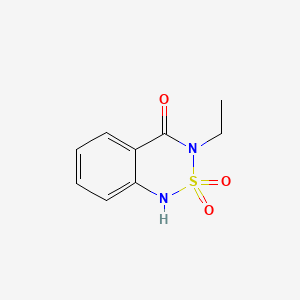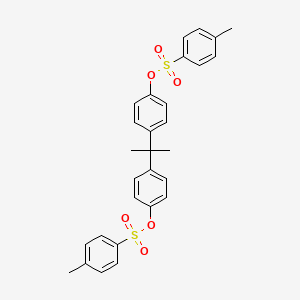
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is an organic compound with the molecular formula C29H28O6S2. This compound is known for its unique chemical structure, which includes two benzene rings connected by a propane-2,2-diyl group and substituted with 4-methylbenzenesulfonate groups. It is used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of propane-2,2-diyldibenzene-4,1-diyl with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate groups can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The benzene rings can undergo oxidation to form quinones.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium hydroxide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include quinones and other oxidized aromatic compounds.
Reduction Reactions: Products include dihydro derivatives and reduced aromatic compounds.
科学的研究の応用
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: The compound is used in the production of high-performance materials, including resins and coatings
作用機序
The mechanism of action of propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) involves its interaction with molecular targets such as enzymes and receptors. The sulfonate groups can form strong ionic interactions with positively charged amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The benzene rings provide hydrophobic interactions that stabilize the binding of the compound to its targets .
類似化合物との比較
Similar Compounds
Propane-2,2-diyldibenzene-4,1-diyl bis(3-methoxybenzoate): Similar structure but with methoxybenzoate groups instead of methylbenzenesulfonate groups.
Biscyanatophenylpropane: Contains cyanate groups instead of sulfonate groups.
Uniqueness
Propane-2,2-diyldibenzene-4,1-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of sulfonate groups and benzene rings, which provide both ionic and hydrophobic interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .
特性
CAS番号 |
2665-65-8 |
|---|---|
分子式 |
C29H28O6S2 |
分子量 |
536.7 g/mol |
IUPAC名 |
[4-[2-[4-(4-methylphenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C29H28O6S2/c1-21-5-17-27(18-6-21)36(30,31)34-25-13-9-23(10-14-25)29(3,4)24-11-15-26(16-12-24)35-37(32,33)28-19-7-22(2)8-20-28/h5-20H,1-4H3 |
InChIキー |
UVLFPHLKARGVHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(C)(C)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


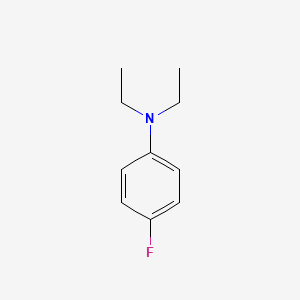


![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)

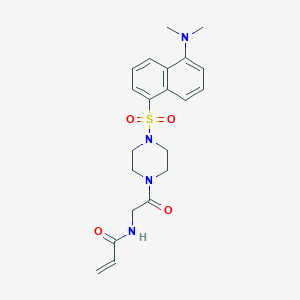
![[4-(4-Aminobenzenesulfonylamino)phenyl]acetic acid](/img/structure/B14752008.png)
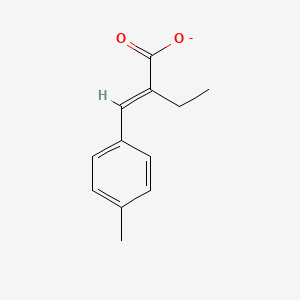
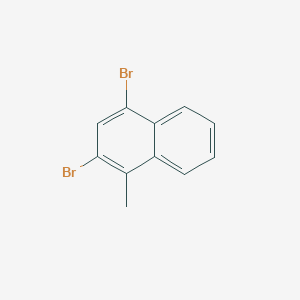
![2-[[6-[[6-[(2S)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;tetrahydrate](/img/structure/B14752023.png)
